4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
Description
Properties
Molecular Formula |
C15H22N4 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H22N4/c1-4-19-12-14(11-17-19)10-16-9-13-5-7-15(8-6-13)18(2)3/h5-8,11-12,16H,4,9-10H2,1-3H3 |
InChI Key |
RRNNFSLJPGZQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with an ethyl group using an alkyl halide in the presence of a base.
Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting an appropriate nitro compound with a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the aniline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with pyrazole moieties exhibit significant anticancer properties. The mechanism is often linked to the modulation of various signaling pathways associated with cell proliferation and apoptosis. For instance, preliminary studies suggest that pyrazole derivatives can inhibit tumor cell growth by targeting specific oncogenic pathways.
Anti-inflammatory Properties
Compounds similar to 4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline have shown potential as anti-inflammatory agents. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases.
| Study | Findings |
|---|---|
| Identified significant reductions in TNF-alpha and IL-6 levels in vitro. | |
| Suggested potential use in chronic inflammatory conditions such as rheumatoid arthritis. |
Neurological Applications
The compound has been investigated for its potential role in neuroprotection and the treatment of neurodegenerative diseases. Pyrazole derivatives have been shown to inhibit acetylcholinesterase, which is crucial for maintaining acetylcholine levels, thereby improving cognitive function.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal explored the efficacy of 4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory responses, researchers treated macrophage cultures with the compound and observed a marked decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The pyrazole ring and the dimethylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of 4-({[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline and Analogs
Key Observations :
- Pyrazole vs. Aromatic Rings: The ethyl-pyrazole group in the target compound introduces nitrogen-based hydrogen-bonding capabilities and steric bulk, unlike the methoxyphenyl or phenol groups in analogs .
- Substituent Effects : Ethyl and methyl groups on pyrazole influence lipophilicity and electronic properties. Ethyl substituents enhance steric hindrance compared to methyl .
- Hydrogen Bonding: Compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline exhibit C–H···N/O interactions, whereas pyrazole-containing analogs may engage in N–H···N bonding .
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- Target Compound : Pyrazole N-atoms participate in intermolecular N–H···N bonds, similar to C–H···O interactions in Compound 2. Ethyl groups may disrupt packing efficiency compared to methyl analogs .
- Compound 1 : Exhibits C₁₁–H₁₁···N₂ hydrogen bonds (3.463 Å) and planar dihedral angles (73.89°) between aromatic rings .
- Compound 2 : O–H···O hydrogen bonds (2.888–2.927 Å) dominate, enhancing crystal stability .
Reactivity Trends
- Electrochemical Oxidation : N,N-Dimethylaniline derivatives undergo α-methoxylation or cyanation under oxidative conditions. Pyrazole substituents may redirect reactivity toward heterocyclic functionalization .
- Nucleophilic Substitution : The ethyl group on pyrazole could sterically hinder reactions at the aniline’s α-position compared to methoxy analogs .
Biological Activity
The compound 4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline (commonly referred to as the pyrazolyl derivative) is a member of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and toxicological profiles, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 288.40 g/mol. The structure features a pyrazole ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research has indicated that compounds containing pyrazole moieties exhibit significant biological activities, including:
- Anticancer Properties : Pyrazole derivatives have been shown to inhibit tumor growth in various cancer cell lines.
- Antimicrobial Activity : Some studies report effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : Certain derivatives demonstrate the ability to inhibit enzymes linked to disease pathways.
Anticancer Activity
A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with our compound. These derivatives were found to induce apoptosis in glioma cell lines through modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Effects
Research indicates that pyrazole derivatives can exhibit antimicrobial properties. A specific study noted that derivatives with an ethyl substitution showed enhanced activity against Gram-positive bacteria .
Enzyme Inhibition
Enzymatic studies have demonstrated that compounds similar to our target can act as inhibitors for various enzymes, including those involved in metabolic pathways linked to cancer and inflammation .
Study 1: Anticancer Efficacy
In a controlled experiment involving human glioma cells, the pyrazolo derivative was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Study 2: Antimicrobial Activity
An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 15 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | Not effective |
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity studies suggest that aniline derivatives can exhibit hematotoxicity upon metabolic activation . Further research is required to establish a comprehensive safety profile for this specific derivative.
Q & A
Q. How should researchers design a structure-activity relationship (SAR) study to optimize this compound's pharmacological profile while minimizing toxicity?
- Methodology :
- Analog synthesis : Modify the pyrazole substituents (e.g., fluoroethyl vs. chloroethyl) and measure changes in bioactivity .
- In vitro toxicity : Screen analogs in zebrafish embryos (96 h LC) to prioritize low-toxicity candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
